Methyl [(2-aminophenyl)methyl]phenylphosphinate
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Overview
Description
Methyl [(2-aminophenyl)methyl]phenylphosphinate is an organic compound with the molecular formula C14H16NO2P It is a phosphinate ester, which means it contains a phosphorus atom bonded to an oxygen atom and two organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(2-aminophenyl)methyl]phenylphosphinate can be achieved through several methods. One common approach involves the reaction of a benzyl halide with a phosphinate ester under basic conditions. For example, the reaction of benzyl bromide with dimethyl phosphinate in the presence of a base such as sodium hydride can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes as those used in laboratory settings are employed, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl [(2-aminophenyl)methyl]phenylphosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate ester to phosphine.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Scientific Research Applications
Methyl [(2-aminophenyl)methyl]phenylphosphinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological systems.
Industry: It may be used in the production of materials with specific properties, such as flame retardants and plasticizers
Mechanism of Action
The mechanism by which methyl [(2-aminophenyl)methyl]phenylphosphinate exerts its effects depends on the specific application. In organic synthesis, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or other proteins, inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
Methyl [(2-aminophenyl)methyl]phosphinate: Similar structure but lacks the phenyl group.
Phenyl [(2-aminophenyl)methyl]phosphinate: Similar structure but lacks the methyl group.
Dimethyl [(2-aminophenyl)methyl]phosphinate: Contains two methyl groups instead of one methyl and one phenyl group.
Uniqueness
Methyl [(2-aminophenyl)methyl]phenylphosphinate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. The presence of both a methyl and a phenyl group provides distinct reactivity and properties compared to similar compounds .
Properties
CAS No. |
82632-03-9 |
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Molecular Formula |
C14H16NO2P |
Molecular Weight |
261.26 g/mol |
IUPAC Name |
2-[[methoxy(phenyl)phosphoryl]methyl]aniline |
InChI |
InChI=1S/C14H16NO2P/c1-17-18(16,13-8-3-2-4-9-13)11-12-7-5-6-10-14(12)15/h2-10H,11,15H2,1H3 |
InChI Key |
UZGIPKNWHKFVSM-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CC1=CC=CC=C1N)C2=CC=CC=C2 |
Origin of Product |
United States |
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